![molecular formula C9H8O2 B188539 5-Hydroxy-1-indanone CAS No. 3470-49-3](/img/structure/B188539.png)
5-Hydroxy-1-indanone
Overview
Description
5-Hydroxy-1-indanone is a derivative of 1-indanone . It has the molecular formula C9H8O2 and an average mass of 148.159 Da . It is used in the preparation of (5-hydroxy-indan- (1 E)-ylidene)-acetic acid and 5- [2- (phenyl)ethoxy]-1-indanone .
Synthesis Analysis
The synthesis of 5-Hydroxy-1-indanone can start from 5-methoxy-1-indanone. The mixture of 5-methoxy-1-indanone and AlCl3 in benzene is heated at reflux for 5 hours and then extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-indanone consists of a fused six-membered benzene ring and a five-membered ring with a ketone and a hydroxyl group .Chemical Reactions Analysis
5-Hydroxy-1-indanone can undergo various chemical reactions. For instance, it can be used in the preparation of (5-hydroxy-indan- (1 E)-ylidene)-acetic acid and 5- [2- (phenyl)ethoxy]-1-indanone .Physical And Chemical Properties Analysis
5-Hydroxy-1-indanone has a density of 1.3±0.1 g/cm3, a boiling point of 343.8±31.0 °C at 760 mmHg, and a flash point of 146.4±17.4 °C . It also has a polar surface area of 37 Å2 and a molar volume of 113.5±3.0 cm3 .Scientific Research Applications
Synthesis of Indeno[1,2-c]pyridazin-5-one Analogs
5-Hydroxy-1-indanone serves as a starting material in the multi-step synthesis of indeno[1,2-c]pyridazin-5-one analogs . These compounds have potential applications in medicinal chemistry due to their structural similarity to biologically active molecules .
Monoamine Oxidase Inhibitors
This compound is used to synthesize C5- and C6-alkoxy and benzyloxy-substituted 1-indanones , which are potential inhibitors of two separate isoforms of monoamine oxidases: MAO-A and MAO-B . These enzymes are targets for antidepressant and neuroprotective drugs .
Antiviral and Antibacterial Agents
Research indicates that derivatives of 1-indanone, which can be synthesized from 5-Hydroxy-1-indanone, show promise as antiviral and antibacterial agents . This opens new possibilities for the development of treatments against various infections .
Fused- and Spiro Heterocyclic Frameworks
The 2-hydroxy-1-indanone scaffold, related to 5-Hydroxy-1-indanone, has been exploited to access diverse spiro heterocyclic frameworks . These frameworks have significant potential in drug discovery due to their complex and unique structures .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Hydroxy-1-indanone is a derivative of 1-indanone, which has been found to have a broad range of biological activity . The primary targets of 1-indanone derivatives are often enzymes or receptors that play crucial roles in various biochemical pathways. For instance, some 1-indanone derivatives have been found to inhibit two separate isoforms of monoamine oxidases: MAO-A and MAO-B .
Mode of Action
It’s known that 1-indanone derivatives often interact with their targets by binding to the active site of the enzyme or receptor, thereby modulating its activity . This interaction can lead to changes in the biochemical pathways that the target is involved in.
Biochemical Pathways
Given that some 1-indanone derivatives are inhibitors of monoamine oxidases, it’s possible that 5-hydroxy-1-indanone may affect the metabolic pathways involving these enzymes . Monoamine oxidases are involved in the breakdown of monoamine neurotransmitters, such as dopamine and serotonin, so their inhibition can have significant effects on neurotransmission.
Pharmacokinetics
For instance, 5-Hydroxy-1-indanone has a molecular weight of 148.16 , which is within the range that is generally favorable for oral bioavailability.
Result of Action
Given the known activities of other 1-indanone derivatives, it’s possible that 5-hydroxy-1-indanone could have effects such as anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities .
Action Environment
The action, efficacy, and stability of 5-Hydroxy-1-indanone could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the stability of the compound and its interaction with its targets. Moreover, the presence of other substances, such as proteins or lipids, could also influence the compound’s action by affecting its distribution and metabolism .
properties
IUPAC Name |
5-hydroxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,10H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQOVXGDIZYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283404 | |
Record name | 5-Hydroxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-indanone | |
CAS RN |
3470-49-3 | |
Record name | 3470-49-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of microbial transformation in this research?
A1: The research highlights the capability of specific microorganisms to selectively cleave and modify a complex chemical structure. Specifically, they demonstrate the reductive opening of 5-methoxy-2-(5-nitrofurfurylidene)-1-indanone (1) to yield 2-(4-cyano-2-oxobutyl)-5-methoxy-1-indanone (2) by several microorganisms. Interestingly, some microorganisms further cleave the phenolic methoxy group, leading to the formation of 2-(4-cyano-2-oxobutyl)-5-hydroxy-1-indanone (3). [] This showcases the potential of microbial biocatalysts to achieve chemical transformations that might be challenging or less environmentally friendly using traditional synthetic methods.
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